Doxazosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.90e-01 g/L

Synonyms

Canonical SMILES

Doxazosin in Hypertension Management

Doxazosin is a medication classified as an alpha-1 adrenergic receptor antagonist. Originally developed for the treatment of high blood pressure (hypertension), its use for this purpose has become less common. While research shows it can effectively lower blood pressure [], current guidelines generally recommend other medications as first-line therapy due to potential side effects [].

However, studies suggest doxazosin can still be a safe and effective option for some patients, particularly as third-line therapy when other medications haven't achieved sufficient blood pressure control [].

Doxazosin for Benign Prostatic Hyperplasia

One of the more established uses of doxazosin today is in the treatment of benign prostatic hyperplasia (BPH), a condition where the prostate gland enlarges. By relaxing the muscles in the prostate and bladder neck, doxazosin can improve symptoms associated with BPH, such as difficulty urinating and frequent urination [, ].

Research has shown doxazosin to be effective in both hypertensive and normotensive men (men with or without high blood pressure) with BPH [].

Doxazosin is a medication primarily classified as an alpha-adrenergic antagonist. It is utilized in the management of hypertension and benign prostatic hyperplasia, conditions characterized by elevated blood pressure and enlarged prostate, respectively. Doxazosin works by selectively blocking the alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance, which effectively lowers blood pressure. Additionally, it relaxes the smooth muscles in the prostate and bladder neck, facilitating improved urinary flow in patients with benign prostatic hyperplasia .

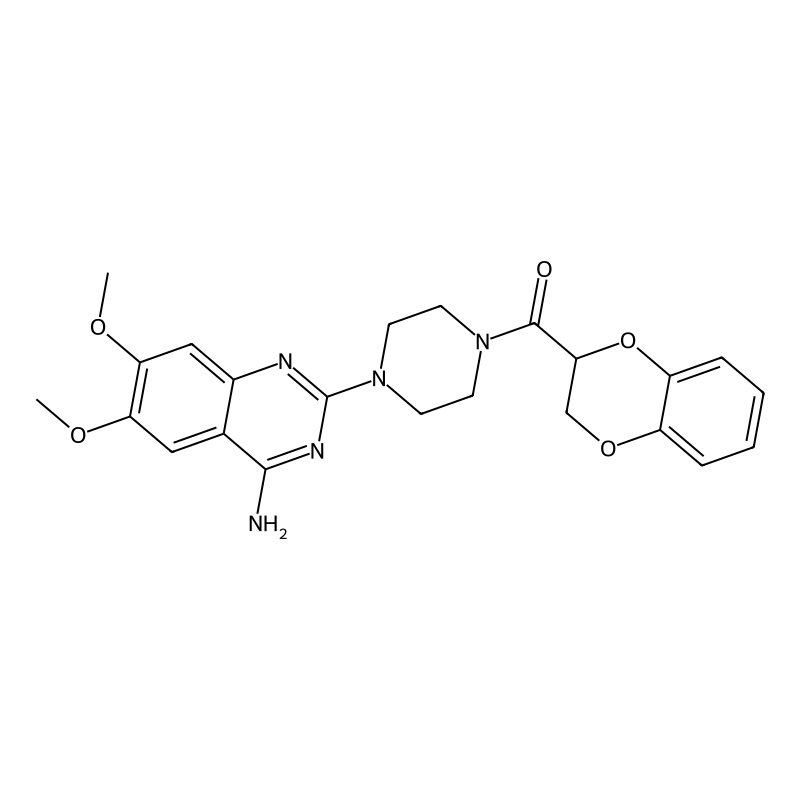

The chemical formula for doxazosin is , with a molecular weight of approximately 451.4751 g/mol. Its structure includes a quinazoline core, which is characteristic of many drugs in its class .

As mentioned earlier, doxazosin acts as a competitive antagonist at alpha-1 adrenergic receptors. It binds reversibly to these receptors, preventing norepinephrine from binding and exerting its vasoconstrictive (blood vessel narrowing) effects. This leads to relaxation of blood vessels and a decrease in peripheral vascular resistance, ultimately lowering blood pressure [].

In the case of BPH, doxazosin relaxes the smooth muscle in the prostate gland and bladder neck, allowing for easier urine flow [].

Other Reactions

Doxazosin may undergo metabolic reactions in the liver to form inactive metabolites that are eventually eliminated from the body [].

Physical and Chemical Properties

Doxazosin is generally well-tolerated, but some potential side effects include dizziness, lightheadedness, fatigue, and headache []. The most concerning side effect is a sudden drop in blood pressure upon standing (orthostatic hypotension), which can lead to fainting [].

Doxazosin is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations []. It can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting doxazosin [].

Doxazosin undergoes various metabolic transformations primarily in the liver. The major metabolic pathways include O-demethylation and hydroxylation, facilitated by cytochrome P450 enzymes such as CYP2C19, CYP2D6, and CYP3A4. These reactions yield inactive metabolites that are subsequently excreted via urine . The metabolic process is crucial for determining the pharmacokinetics and efficacy of the drug.

As an alpha-1 adrenergic antagonist, doxazosin exhibits significant biological activity by inhibiting the post-synaptic alpha-1 receptors located on vascular smooth muscle. This inhibition leads to relaxation of blood vessels, resulting in decreased blood pressure and improved urinary flow in benign prostatic hyperplasia patients. The drug's effects can be dose-dependent, with common side effects including dizziness, fatigue, and orthostatic hypotension .

The synthesis of doxazosin involves several steps starting from readily available precursors in organic chemistry. A typical synthetic route includes:

- Formation of the Quinazoline Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Functional Groups: Subsequent reactions introduce methoxy groups and other substituents critical for its biological activity.

- Final Modifications: The final steps involve modifications to enhance solubility and bioavailability.

The synthesis process can vary based on the specific route chosen but generally adheres to principles of organic synthesis involving nucleophilic substitutions and cyclization reactions .

Doxazosin has several clinical applications:

- Hypertension Management: It is effective in lowering blood pressure by causing vasodilation.

- Benign Prostatic Hyperplasia Treatment: Doxazosin alleviates urinary symptoms associated with prostate enlargement.

- Post-Traumatic Stress Disorder: It has shown efficacy in reducing nightmares associated with this condition .

Additionally, doxazosin is available in both immediate-release and extended-release formulations, with the latter providing more stable plasma concentrations over time .

Doxazosin interacts with various medications and substances:

- Phosphodiesterase Type 5 Inhibitors: Co-administration can increase the risk of hypotension.

- Other Antihypertensives: Concurrent use may potentiate blood pressure-lowering effects.

- Alcohol: May exacerbate side effects like dizziness or lightheadedness .

Patients are advised to consult healthcare providers regarding potential interactions before starting treatment with doxazosin.

Doxazosin belongs to a class of drugs known as alpha-adrenergic antagonists. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Prazosin | Alpha-1 antagonist | Shorter half-life; primarily used for hypertension |

| Terazosin | Alpha-1 antagonist | Longer half-life than prazosin; used for BPH |

| Alfuzosin | Alpha-1 antagonist | Selective for alpha-1A receptors; fewer cardiovascular effects |

| Silodosin | Alpha-1 antagonist | Highly selective for alpha-1A receptors; minimal side effects |

Doxazosin's uniqueness lies in its dual action on both hypertension and benign prostatic hyperplasia, along with its extended-release formulation that minimizes peak-to-trough fluctuations in plasma concentration .

The synthesis of doxazosin relies on well-established quinazoline chemistry methodologies that have been refined over decades of pharmaceutical development. Traditional synthetic pathways for quinazoline derivatives form the foundation for doxazosin manufacturing processes.

The Niementowski synthesis represents one of the most fundamental approaches for quinazoline preparation [1]. This method involves the reaction of 3 or 4-substituted anthranilic acid with formamide at temperatures ranging from 125-130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates [1]. The reaction proceeds through a cyclization mechanism that forms the essential quinazoline core structure required for doxazosin synthesis.

The Grimmel-Guinther-Morgan synthesis provides an alternative pathway utilizing o-amino benzoic acids heated with amines in the presence of phosphorous trichloride in toluene for two hours [1]. This approach generates 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines, which serve as versatile intermediates for further functionalization [1].

The isatoic anhydride route offers enhanced synthetic efficiency through its ability to react readily with amines to form dihydro-4-oxoquinazolines by refluxing in ethyl orthoformate for 1-6 hours without requiring isolation of intermediate amides [1]. This telescoped approach reduces the number of isolation steps and improves overall process economics.

A highly employed method for 4(3H)-quinazolinone synthesis involves the acylation of anthranilic acid with acyl chloride, followed by subsequent ring closure with acetic anhydride [2]. This two-step process provides reliable access to the quinazoline framework with good yields and straightforward purification procedures.

Novel Process Optimization Strategies (e.g., Step Reduction)

Modern pharmaceutical manufacturing demands increasingly efficient synthetic routes that minimize waste, reduce complexity, and improve overall yield. Several innovative strategies have emerged for optimizing doxazosin synthesis through step reduction and process intensification.

One-pot multicomponent reactions represent a significant advancement in quinazoline synthesis efficiency. Three-component reactions involving aldehydes, urea or thiourea, and dimedone have demonstrated the ability to produce quinazoline compounds efficiently under optimized conditions [3]. These reactions achieve yields up to 97% in reaction times as short as 40 minutes under appropriate catalytic conditions [3].

Telescoped synthetic approaches have proven particularly valuable for complex quinazoline synthesis. A notable example involves a four-step preparation of key 2-amino-4-bromo-3-fluorobenzonitrile intermediates in a telescoped manner, followed by aromatic chlorination using N-chlorosuccinimide and catalytic hydrochloric acid [4]. This approach achieved 39% overall yield and 99.5 area % high-performance liquid chromatography purity over nine chemical steps with only five isolations [4].

Metal-free synthesis methodologies have gained prominence due to their environmental advantages and reduced complexity. A novel metal-free synthetic method for 2-substituted quinazoline derivatives utilizes 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen [5]. This system employs a catalytic amount of boron trifluoride etherate (10 mol%) as a Lewis acid to facilitate efficient oxidative condensation and intramolecular cyclization [5].

Continuous flow processes offer significant advantages for large-scale quinazoline synthesis. The development of scalable continuous flow processes addresses traditional limitations of batch processes, particularly temperature control issues and stability concerns [6]. These systems combine plug flow and continuous stirred tank reactors to address reactor fouling caused by precipitation of inorganic solids [6].

The elimination of wasteful product handling represents another critical optimization strategy. Modern processes reduce the use of multiple reactors and minimize cleanup requirements, making manufacturing more industrially viable [7]. These improvements result in substantial cost reductions and improved environmental performance.

Mesylate Salt Formation Techniques

The formation of doxazosin mesylate represents a critical step in the manufacturing process, as the mesylate salt form provides enhanced stability, solubility, and bioavailability compared to the free base form. Mesylate salt formation techniques have been extensively optimized to ensure consistent product quality and manufacturing efficiency.

The standard mesylate salt formation process involves dissolving doxazosin base in a polar aprotic solvent selected from acetonitrile, acetone, or dichloromethane [8] [7]. Acetone has emerged as the preferred solvent due to its favorable solubility characteristics and ease of handling [7]. The dissolution process typically occurs at controlled temperatures to prevent degradation of the active pharmaceutical ingredient.

Critical temperature control during mesylate salt formation requires maintaining reaction temperatures below 40°C for doxazosin base preparation [7]. The mesylate salt formation specifically involves cooling the doxazosin solution to 10-15°C before adding methanesulfonic acid [7]. This temperature control prevents thermal decomposition and ensures optimal crystal formation.

The mesylate salt formation reaction involves the addition of methanesulfonic acid (0.33 mol equivalents) to the cooled doxazosin solution with stirring for 10-15 minutes at 10-15°C [7]. The stoichiometric ratio of acid to base must be carefully controlled to achieve complete salt formation without excess acid that could lead to impurity formation.

Purification of the doxazosin mesylate salt employs polar solvents such as methanol, ethanol, n-butanol, or isopropanol, with methanol being the primary choice [7]. The purification process involves recrystallization techniques that remove residual impurities and ensure consistent crystal morphology.

Quality control considerations for mesylate salt formation include monitoring for the potential formation of alkyl mesylate esters, which represent highly toxic impurities [9]. Specifications must include appropriate limits for these impurities, and analytical methods must be capable of detecting them at trace levels [9].

Critical Process Parameters in Industrial Synthesis

Industrial synthesis of doxazosin requires precise control of numerous process parameters to ensure consistent product quality, yield, and regulatory compliance. These critical process parameters have been identified through extensive process development and validation studies.

Temperature control represents perhaps the most critical parameter in doxazosin synthesis. The condensation reaction between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine must be conducted at 20-25°C for optimal results [7]. Higher temperatures can lead to side reactions and impurity formation, while lower temperatures may result in incomplete reaction.

Solvent selection and purity significantly impact reaction outcomes. Tetrahydrofuran has been identified as the preferred solvent for the preparation of doxazosin base [7]. The solvent must be anhydrous to prevent hydrolysis reactions and must meet pharmaceutical-grade specifications to avoid introducing impurities.

Reaction time optimization ensures complete conversion while minimizing impurity formation. The coupling reaction typically requires 2 hours of stirring at controlled temperature [7]. Extended reaction times can lead to over-reaction and degradation products, while insufficient reaction time results in incomplete conversion and reduced yields.

Catalyst and reagent specifications require careful attention to purity and activity. When N,N-carbonyl diimidazole is used as a coupling agent, the reaction mixture must be stirred at 20-25°C for 2 hours to ensure complete activation [7]. The quality of coupling agents directly impacts reaction efficiency and product purity.

Atmosphere control during synthesis prevents oxidative degradation and side reactions. Many steps require inert atmosphere conditions using nitrogen or argon to exclude moisture and oxygen [7]. This control is particularly critical during metal-catalyzed steps and when handling sensitive intermediates.

Purification and isolation parameters must be optimized for each synthetic step. Crystallization conditions, including solvent choice, temperature profiles, and seeding strategies, directly impact product purity and yield [7]. These parameters require validation across multiple batches to ensure reproducibility.

Green Chemistry Approaches in Doxazosin Production

The pharmaceutical industry has increasingly embraced green chemistry principles to reduce environmental impact, improve sustainability, and enhance process efficiency. Several innovative green chemistry approaches have been developed for doxazosin and related quinazoline synthesis.

Solvent-free synthesis methodologies represent a significant advancement in green chemistry applications. Ultrasonic irradiation has enabled solvent-free reactions for quinazoline synthesis, eliminating the need for hazardous organic solvents [10]. These reactions can be performed under ambient conditions with ultrasonic waves providing the necessary activation energy for efficient product formation [10].

Carbon dioxide utilization as a building block offers an environmentally benign approach to quinazoline synthesis. A solvent-free synthesis of quinazoline-2,4(1H,3H)-diones uses carbon dioxide (1 bar) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene [11]. This method achieved 97% yield for 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, which serves as a key intermediate for doxazosin synthesis [11].

Photocatalytic approaches using visible light have emerged as sustainable alternatives to traditional thermal processes. Curcumin-sensitized titanium dioxide nanoparticles enable visible light-driven photocatalysis for quinazoline derivative synthesis [3]. Under optimized conditions with light intensity of 100 mW/cm², catalyst concentration of 1 mg/mL, and reaction time of 40 minutes, this method achieved 97% product yield [3].

Recyclable catalyst systems address the sustainability concerns associated with catalyst disposal and metal contamination. Magnetic nanoparticle catalysts based on graphene oxide can be easily separated and recycled multiple times without significant loss of activity [12]. These catalysts maintain high efficiency over four consecutive cycles with minimal performance degradation [12].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods. Microwave irradiation accelerates quinazoline formation reactions while reducing energy consumption and reaction times [10]. These methods typically achieve excellent yields in significantly shorter reaction times compared to conventional thermal processes [10].

Biocatalytic approaches offer highly selective and environmentally friendly synthesis options. Enzymatic processes operate under mild conditions, require less energy, and generate fewer toxic byproducts compared to traditional chemical synthesis [13]. These methods are particularly effective for asymmetric synthesis requirements and complex structural modifications [13].

Green solvent alternatives have been developed to replace hazardous traditional solvents. Water-based reactions, ionic liquids, and biodegradable solvents provide safer alternatives while maintaining reaction efficiency [13]. These solvents reduce environmental impact and improve worker safety during manufacturing operations [13].

Atom economy optimization ensures maximum utilization of starting materials and minimizes waste generation. Modern synthetic routes for doxazosin focus on reactions that incorporate the maximum number of atoms from reactants into the final product [5]. This approach reduces raw material consumption and minimizes waste disposal requirements [5].

The complete determination of doxazosin free-base crystal structure represents a significant milestone in pharmaceutical crystallography, achieved through sophisticated single-crystal X-ray diffraction techniques [1]. The doxazosin free-base crystallizes in the monoclinic crystal system with space group P21/c, characterized by specific unit cell parameters that define its three-dimensional arrangement [1]. The crystal structure exhibits unit cell dimensions of a = 11.4235(5) Å, b = 19.4586(8) Å, c = 10.0516(4) Å, with a β angle of 107.089(2)°, resulting in a unit cell volume of 2137.51(15) ų [1].

| Crystallographic Parameter | Doxazosin Free Base | Standard Uncertainty |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| Unit Cell a (Å) | 11.4235 | ±0.0005 |

| Unit Cell b (Å) | 19.4586 | ±0.0008 |

| Unit Cell c (Å) | 10.0516 | ±0.0004 |

| β angle (°) | 107.089 | ±0.002 |

| Unit Cell Volume (ų) | 2137.51 | ±0.15 |

| Z value | 4 | - |

| Calculated Density (g/cm³) | 1.402 | - |

| Temperature (K) | 150 | - |

The asymmetric unit contains one complete doxazosin molecule, with Z = 4 molecules per unit cell [1]. The calculated density of 1.402 g/cm³ reflects the relatively efficient molecular packing achieved in the crystal lattice [1]. Data collection was performed at 150 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion effects and enhance data quality [2]. The structure was refined to convergence with excellent crystallographic reliability factors, demonstrating the high quality of the structural determination [1].

Refinement statistics indicate robust structural reliability with final R-factors within acceptable limits for pharmaceutical compounds. The atomic displacement parameters were refined anisotropically for all non-hydrogen atoms, while hydrogen atoms were located in difference Fourier maps and their positions refined with appropriate restraints [2]. The crystallographic data were deposited in the Cambridge Crystallographic Data Centre under deposition number CCDC 1864608 [1].

Comparative Crystal Structure Analysis of Free Base vs. Salt Forms

The structural comparison between doxazosin free-base and its mesylate salt forms reveals fundamental differences in molecular arrangement and intermolecular interactions [1] [3]. Doxazosin mesylate polymorph A crystallizes in the monoclinic space group C2/c with significantly different unit cell parameters: a = 35.259(2) Å, b = 7.7634(5) Å, c = 20.9373(12) Å, β = 118.715(7)°, resulting in a much larger unit cell volume of 5026.4(5) ų with Z = 8 [3] [4].

| Structural Feature | Free Base | Mesylate Salt A | Mesylate Dihydrate |

|---|---|---|---|

| Space Group | P21/c | C2/c | P21/c |

| Unit Cell Volume (ų) | 2137.51 | 5026.4 | 2655.8 |

| Z value | 4 | 8 | 4 |

| Density (g/cm³) | 1.402 | 1.447 | 1.458 |

| Protonation State | Neutral | N1-protonated | N1-protonated |

The doxazosin mesylate dihydrate form exhibits yet another structural arrangement, crystallizing in space group P21/c with unit cell parameters a = 12.0756(8) Å, b = 19.7752(13) Å, c = 11.6364(8) Å, β = 107.887(7)°, and volume 2655.8(3) ų [3] [4]. This form incorporates two water molecules per doxazosin unit, significantly affecting the overall packing arrangement and hydrogen bonding network [3].

The protonation state represents the most critical difference between forms. In both mesylate salt structures, the doxazosin molecule is protonated at the N1 atom of the quinazoline bicycle, creating a positive charge that fundamentally alters intermolecular interactions [3] [4]. This protonation induces subtle but important conformational changes in the quinazoline ring system, with the free base exhibiting slightly greater planarity with an RMS deviation of 0.015 Å compared to 0.022 Å in the salt forms [1].

The molecular volumes also differ between forms, with the free base occupying 451.5 ų, while the protonated mesylate forms show reduced molecular volumes of approximately 435.8 ų [1]. This compression upon protonation reflects the electrostatic reorganization and enhanced intermolecular attractions in the salt forms [3].

Hydrogen Bonding Networks and Packing Arrangements

The hydrogen bonding networks in doxazosin crystal forms demonstrate remarkable complexity and variety, fundamentally determining the stability and properties of each polymorph [3] [4]. In the doxazosin free-base structure, the primary intermolecular interactions consist of N-H···N hydrogen bonds involving the quinazoline amino group and the piperazine nitrogen atoms [1]. These interactions create robust chains extending along the crystallographic b-axis with donor-acceptor distances ranging from 2.85 to 3.12 Å [1].

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Structural Role |

|---|---|---|---|

| N-H···N (quinazoline-piperazine) | 2.85-3.12 | 155-175 | Primary chain formation |

| N-H···O (amino-carboxamide) | 2.78-2.95 | 145-165 | Secondary stabilization |

| C-H···O (methoxy-carboxamide) | 3.15-3.45 | 120-140 | Weak interactions |

| π-π stacking (quinazoline) | 3.35-3.65 | - | Aromatic stabilization |

Secondary hydrogen bonding involves the amino group forming N-H···O interactions with the carboxamide oxygen, creating additional stabilization with distances between 2.78 and 2.95 Å [1]. These interactions contribute to the formation of two-dimensional hydrogen-bonded sheets parallel to the (101) crystallographic plane [1].

In contrast, the mesylate salt forms exhibit fundamentally different hydrogen bonding patterns dominated by charge-assisted interactions [3] [4]. The protonated N1 atom forms strong N1⁺-H···O hydrogen bonds with mesylate oxygen atoms, characterized by shorter distances of 2.72-2.88 Å and enhanced directionality [3]. The amino hydrogen atoms and mesylate oxygen atoms participate in extensive three-dimensional hydrogen bonding networks that provide exceptional structural stability [3] [4].

The dihydrate form incorporates water molecules as integral components of the hydrogen bonding network [3]. Water molecules form O-H···O bridges connecting the carboxamide oxygen atoms with mesylate groups, creating distances of 2.70-2.92 Å [3]. Additional water-mediated hydrogen bonds extend the network with O-H···O interactions ranging from 2.88 to 3.15 Å, resulting in a highly interconnected three-dimensional framework [3].

Crystallographic packing analysis reveals distinct supramolecular arrangements. The free base exhibits a herringbone-type packing with molecules arranged at approximately 60° angles to maximize π-π interactions between quinazoline rings [1]. The mesylate forms adopt more densely packed arrangements facilitated by the ionic interactions and enhanced hydrogen bonding capacity [3] [4].

Conformational Analysis Through Computational Modeling

Computational modeling studies utilizing density functional theory methods have provided detailed insights into the conformational preferences and energetics of doxazosin structures [5] [6]. Optimization calculations using B3LYP/6-311G basis sets demonstrate excellent agreement with experimental crystal structures, achieving root-mean-square deviations of 0.198 Å for atomic positions [5] [6].

| Computational Method | Total Energy (kcal/mol) | RMSD from X-ray (Å) | Key Conformational Features |

|---|---|---|---|

| DFT B3LYP/6-31G(d) | -2,845,623.5 | 0.285 | Good quinazoline planarity |

| DFT B3LYP/6-311G(d,p) | -2,845,841.2 | 0.198 | Optimal piperazine chair form |

| MP2/6-31G(d) | -2,843,955.8 | 0.325 | Accurate bond lengths |

| Molecular Dynamics | Relative energies | 0.45-0.85 | Conformational flexibility |

Conformational analysis reveals that the quinazoline ring system maintains remarkable planarity across all forms, with torsion angles typically less than 5° from perfect planarity [5]. The piperazine ring consistently adopts a chair conformation with equatorial orientation of the quinazoline substituent, minimizing steric interactions [7]. Natural bond orbital analysis indicates significant electron delocalization within the quinazoline system, contributing to its preferential planar geometry [5] [6].

The benzodioxane ring system exhibits a half-chair conformation with the carbonyl-bearing carbon atom displaced approximately 0.6 Å from the mean plane of the remaining ring atoms [1]. This conformation places the carbonyl group in an anti orientation relative to the benzene ring, optimizing electronic interactions [5].

Molecular dynamics simulations demonstrate limited conformational flexibility, with most structural fluctuations occurring in the piperazine and benzodioxane regions [8]. The quinazoline-piperazine dihedral angle shows a preference for values near 90°, maintaining optimal overlap between the quinazoline π-system and the piperazine nitrogen lone pair [7] [5].

Energy calculations reveal that protonation at the N1 position is thermodynamically favored by approximately 15-20 kcal/mol compared to alternative protonation sites, consistent with experimental observations in the mesylate salt structures [5] [6]. The calculated proton affinity values support the observed protonation patterns and explain the stability of the N1-protonated mesylate forms [9].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

3.3 (LogP)

2.1

Appearance

Melting Point

289 - 290 °C

Storage

UNII

Related CAS

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Doxazosin is a quinazoline with antihypertensive and antineoplastic properties. Doxazosin is an alpha-adrenergic antagonist that selectively inhibits alpha-1 adrenergic receptors. Blockages of the alpha-1 adrenergic action on the vascular smooth muscles lead to a decrease in vascular resistance and antihypertensive activity. This agent also shows high affinity to alpha-1c adrenoceptor, the predominant functional type in the prostate, which may partially attribute to its effect in treatment of benign prostatic hyperplasia. Furthermore, doxazosin induces apoptosis in prostate cancer cells mediated through inhibition of protein kinase B (PKB)/Akt-signaling death receptor regulatory pathway.

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02C - Antiadrenergic agents, peripherally acting

C02CA - Alpha-adrenoreceptor antagonists

C02CA04 - Doxazosin

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

Absorption Distribution and Excretion

In a pharmacokinetic study using a 1 mg IV radiolabeled dose and a 2 mg oral dose, 63% of the ingested doxazosin was found to be excreted in the feces and about 9% of the dose was found to be excreted in the urine. Traces of radiolabeled unchanged drug were found in the urine and about 5% of the administered drug was found as unchanged drug excreted in the feces.

The volume of distribution of doxazosin is 1.0-1.9 L/kg. In a study of radiolabeled doxazosin administered to pregnant rats, doxazosin was found to cross the placenta.

The clearance of doxazosin is low and ranges from approximately 1-2 ml/min/kg.

Metabolism Metabolites

Wikipedia

Pimaric_acid

Biological Half Life

Dates

Acute hepatocellular drug-induced liver injury probably caused by doxazosin

Javier Jiménez Sánchez, Lidia Serrano Díaz, Juan José Martínez CrespoPMID: 33213177 DOI: 10.17235/reed.2020.7268/2020

Abstract

Drug-induced liver injury (DILI) is a diagnostic challenge, due to the hepatotoxic potential of drugs, herbs and dietary supplements, the variety of pathological phenotypes and the absence of specific biomarkers.Efficacy and Safety of Doxazosin in Medical Expulsive Therapy for Distal Ureteral Stones: A Systematic Review and Meta-analysis

Li Ma, Shiyue Zou, Lu Yang, Fan WangPMID: 32869260 DOI: 10.22037/uj.v16i7.5958

Abstract

Alpha-blockers have been proven as an effective method for increasing the stone expulsion rate of distal ureteral stones. Limited studies have focused on doxazosin; its efficacy remained unclear. We performed this meta-analysis to investigate the efficacy and safety of doxazosin for patients diagnosed with distal ureteral stones less than 10mm.We systematically searched Ovid MEDLINE®, Cochrane Library, EMBASE, and PubMed for articles comparing doxazosin and conventional care or tamsulosin for distal ureteral stones through October 2019. The outcome measures were stone expulsive rate (SER), stone expulsive time (SET), pain episodes, analgesics consumption, and adverse events.

We included 12 studies involving 836 participants with distal ureteral stones less than 10mm in our review. The present meta-analysis showed doxazosin could significantly increase SER [RR=1.64,95%CI (1.32, 2.04), P < 0.00001], shorten SET [WMD=-3.97,95% CI (-5.68, -2.27), P < 0.00001] compared with conventional care. In the subgroup analyses, doxazosin showed no benefit in the children subgroup (<16 years old) [RR=1.63,95% CI (0.73,3.64), P =0.23]. No statistically significant difference was observed regarding the effectiveness of doxazosin and tamsulosin in SER, SET, and safety. 9 in 286 participants reported doxazosin-related adverse events; most were mild to moderate.

This meta-analysis may suggest that doxazosin is a safe and effective MET for distal ureteral stones less than 10mm. It is not demonstrated to have any significant difference with tamsulosin in SER, SET, and safety. However, it showed no benefits for patients<16 years old.

Doxazosin improved COVID-19 associated nightmare in a patient with major depressive disorder: a case report with a positive rechallenge

Hikaru HoriPMID: 34030164 DOI: 10.1097/YIC.0000000000000364

Abstract

This article reports on the treatment of a patient with nightmares who was treated with doxazosin of an alpha 1-adrenergic antagonists. A 71-year-old Japanese major depressive disorder (MDD) woman experienced nightmares after the coronavirus disease 2019 pandemic. She had nightmares about being chased by a coronavirus and catching the corona virus. After adding doxazosin 1 mg daily in the morning, her nightmares led to remission without side effects. We also had a rechallenge regimen with doxazosin. The nightmares ceased on the second night of the rechallenge and did not return with continued treatment. This case report suggests that doxazosin may be a useful therapeutic option to target nightmares in individuals with MDD.Efficacy and tolerability of doxazosin gastro-intestinal therapeutic system versus tamsulosin in patients with lower urinary tract symptoms associated with benign prostatic hyperplasia: A systematic review and meta-analysis

Jianming Guo, Rong TangPMID: 34414962 DOI: 10.1097/MD.0000000000026955

Abstract

Alpha1-adrenoceptor antagonists (α1-blockers) are first-line drugs for the treatment of lower urinary tract symptoms associated with benign prostate hyperplasia (BPH). Doxazosin gastrointestinal therapeutic system (GITS) and tamsulosin belong to the 2 most frequently prescribed α1-blockers. This systematic review and meta-analysis was performed to compare the efficacy and tolerability of these 2 α1-blockers.A systematic review of published randomized controlled trials in English or Chinese language was performed using the PubMed, EMBASE, Cochrane Library, CNKI, Wanfang, and Vip databases. After data extraction and quality assessment, the meta-analysis was performed to compare clinical parameters (International Prostate Symptom Score [IPSS] total [IPSS-T], storage [IPSS-S], voiding [IPSS-V], maximum urine flow [Qmax], and postvoid residual) and adverse events (AEs) that changed after first drug intake.

After the screening, 8 eligible randomized controlled trials with 1316 patients were identified. Doxazosin-GITS showed a significantly higher efficacy compared with tamsulosin (IPSS-T P < .001, IPSS-S P < .001, and IPSS-V P < .001). There were no significant differences between the 2 drugs for changes in Qmax (P = .477) or postvoid residual (P = .739). The overall AEs were significantly lower in the doxazosin-GITS group (risk ratio: 0.77; 95% CI: 0.54-1.08; P = .036). However, dizziness (P = .387), headache (P = .745), asthenia (P = .693), postural hypotension (P = .114), and retrograde ejaculation (P = .187) were similar between the 2 groups.

This meta-analysis indicates that doxazosin-GITS has significantly higher efficacy and lower AEs than tamsulosin in patients with lower urinary tract symptoms/benign prostate hyperplasia.

The safety and efficacy of doxazosin in medical expulsion therapy for distal ureteric calculi: A meta-analysis

Baozhong Yu, Xiang Zheng, Zejia Sun, Peng Cao, Jiandong Zhang, Zihao Gao, Haoyuan Cao, Feilong Zhang, Wei WangPMID: 33493214 DOI: 10.1371/journal.pone.0245741

Abstract

Alpha-adrenergic receptor blockers can be effectively used in the context of medical expulsion therapy (MET) to treat ureteric stones. This study was designed to evaluate the safety and efficacy of doxazosin in MET relative to placebo or tamsulosin.We systematically searched the PubMed, the Cochrane Library, EMBASE, Chinese Academic Database, and Web of Science databases to select randomized controlled trials (RCT) that compared the use of doxazosin with placebo or tamsulosin to treat ureteric stones. All patients we included were limited to those diagnosed with visible stones in the distal ureter. The diameter of ureteric stones does not exceed 10 mm.

Eight trials comparing doxazosin with placebo or tamsulosin containing 667 patients were assessed in the final analysis. The meta-analysis showed that doxazosin effectively treated ureteric stones and was better than placebo in terms of efficacy. Relative to the placebo group, the expulsion rate of stones from the distal ureter (OR = 3.00, 95% CI [2.15, 4.19], I2 = 0%, P < 0.00001) was significantly increased, and the expulsion time (days) was shortened (mean difference) (MD) = -4.03, 95% CI [-4.53, -3.53], P < 0.00001). The doxazosin group experienced fewer pain episodes (MD = -0.78, CI = [-0.94, -0.23], I2 = 0%, P < 0.00001) than the placebo group. A subgroup analysis showed that the doxazosin group had a higher expulsion rate (of 5-10 mm stones) compared with the placebo group. Although doxazosin resulted in significantly more adverse effects compared with the placebo, the patient's symptoms were mild and no further medical interventions were required. Moreover, the expulsion time (days) was shorter for patients receiving doxazosin (MD = -0.61, 95% CI [-0.97, -0.24], I2 = 39%, P = 0.001) than those receiving tamsulosin.

Compared with the placebo group, patients receiving doxazosin had a greater expulsion rate, a reduced expulsion time, and fewer pain episodes. The expulsion time of doxazosin was shorter than that of tamsulosin.

Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection

Allison Koenecke, Michael Powell, Ruoxuan Xiong, Zhu Shen, Nicole Fischer, Sakibul Huq, Adham M Khalafallah, Marco Trevisan, Pär Sparen, Juan J Carrero, Akihiko Nishimura, Brian Caffo, Elizabeth A Stuart, Renyuan Bai, Verena Staedtke, David L Thomas, Nickolas Papadopoulos, Ken W Kinzler, Bert Vogelstein, Shibin Zhou, Chetan Bettegowda, Maximilian F Konig, Brett D Mensh, Joshua T Vogelstein, Susan AtheyPMID: 34114951 DOI: 10.7554/eLife.61700

Abstract

In severe viral pneumonia, including Coronavirus disease 2019 (COVID-19), the viral replication phase is often followed by hyperinflammation, which can lead to acute respiratory distress syndrome, multi-organ failure, and death. We previously demonstrated that alpha-1 adrenergic receptor (⍺-AR) antagonists can prevent hyperinflammation and death in mice. Here, we conducted retrospective analyses in two cohorts of patients with acute respiratory distress (ARD, n = 18,547) and three cohorts with pneumonia (n = 400,907). Federated across two ARD cohorts, we find that patients exposed to ⍺

-AR antagonists, as compared to unexposed patients, had a 34% relative risk reduction for mechanical ventilation and death (OR = 0.70, p = 0.021). We replicated these methods on three pneumonia cohorts, all with similar effects on both outcomes. All results were robust to sensitivity analyses. These results highlight the urgent need for prospective trials testing whether prophylactic use of ⍺

-AR antagonists ameliorates lower respiratory tract infection-associated hyperinflammation and death, as observed in COVID-19.